![molecular formula C25H34OS B14351322 S-Heptyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate CAS No. 90336-56-4](/img/structure/B14351322.png)
S-Heptyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Heptyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is an organic compound that belongs to the family of biphenyl derivatives This compound is characterized by the presence of a heptyl group and a pentyl group attached to the biphenyl core, along with a carbothioate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Heptyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated biphenyl with an organoboron compound in the presence of a palladium catalyst.
Introduction of Heptyl and Pentyl Groups: The heptyl and pentyl groups are introduced through alkylation reactions.
Formation of Carbothioate Group: The carbothioate group is introduced through a thiolation reaction, where a thiol (e.g., thiobenzoic acid) reacts with the biphenyl derivative in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of S-Heptyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
S-Heptyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halides (e.g., NaBr), amines (e.g., NH₃), and organometallic reagents (e.g., Grignard reagents) under appropriate solvent conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Thiols, thioethers, and alcohols.
Substitution: Halogenated biphenyls, aminated biphenyls, and organometallic derivatives.
Applications De Recherche Scientifique
S-Heptyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate has diverse applications in scientific research, including:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of S-Heptyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins, modulating their activity and function.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular processes like proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Pentyl-4-biphenylcarbonitrile: A nematic liquid crystal with similar structural features but different functional groups.
4’-Heptyl-4-biphenylcarbonitrile: Another biphenyl derivative with a heptyl group but lacking the carbothioate functionality.
Uniqueness
S-Heptyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is unique due to its combination of heptyl and pentyl groups with a carbothioate functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Propriétés
Numéro CAS |
90336-56-4 |
|---|---|
Formule moléculaire |
C25H34OS |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
S-heptyl 4-(4-pentylphenyl)benzenecarbothioate |
InChI |
InChI=1S/C25H34OS/c1-3-5-7-8-10-20-27-25(26)24-18-16-23(17-19-24)22-14-12-21(13-15-22)11-9-6-4-2/h12-19H,3-11,20H2,1-2H3 |
Clé InChI |
GGBCPIYFTDUQAO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCSC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[Cyclohexyl(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14351240.png)
![1-(Acryloyloxy)-2-[(acryloyloxy)methyl]butan-2-yl octanoate](/img/structure/B14351244.png)
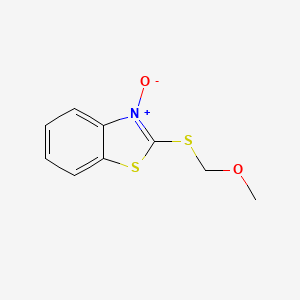
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide](/img/structure/B14351262.png)
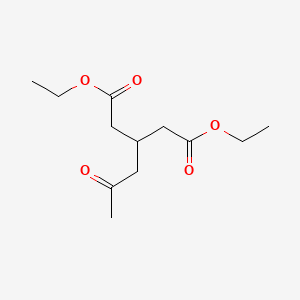

![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
![4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline](/img/structure/B14351280.png)
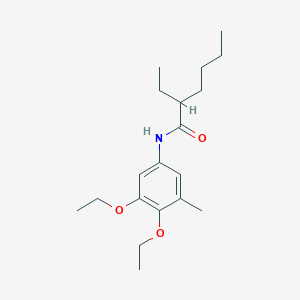
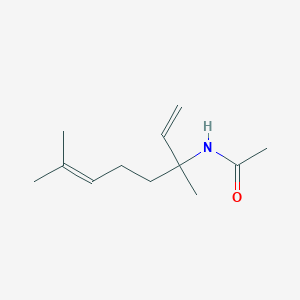
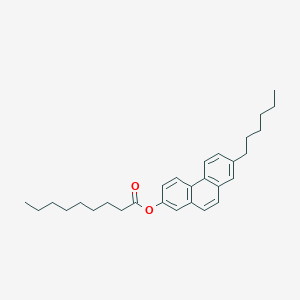
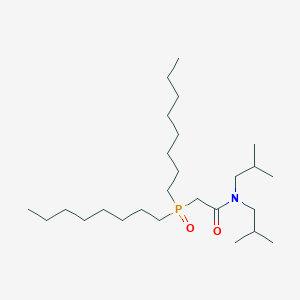
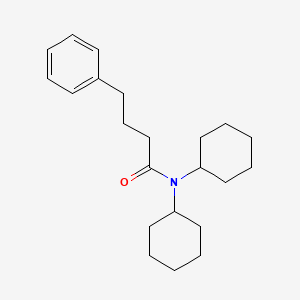
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14351335.png)
